Lithium peroxide (Li2(O2))

Closed-environment life support Chemical oxygen generation CO2 scrubbing

Lithium peroxide delivers 34.8 wt% active oxygen—highest among metal peroxides—and unique non-hygroscopic stability for mass-constrained O₂ generation, air revitalization, and battery cathode synthesis. Unlike hygroscopic Na₂O₂ or KO₂, Li₂O₂ maintains stoichiometric integrity during storage. Battery-grade (≥99.9% trace metals) ensures precision for rock salt cathode precursors; technical grades serve chlorine-suppressant oxygen candle formulations. Mandatory: CoA with active oxygen certification and trace metals analysis. Request batch-specific particle size and moisture exposure history.

Molecular Formula Li2O2
Molecular Weight 45.9 g/mol
CAS No. 12031-80-0
Cat. No. B084374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium peroxide (Li2(O2))
CAS12031-80-0
Molecular FormulaLi2O2
Molecular Weight45.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[O-][O-]
InChIInChI=1S/2Li.O2/c;;1-2/q2*+1;-2
InChIKeyHPGPEWYJWRWDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8% in water at 20 °C;  5.6% in anhydrous acetic acid at 20 °C;  insoluble in absolute alcohol at 20 °C

Lithium Peroxide (Li2O2) CAS 12031-80-0: Technical Specifications and Procurement Baseline


Lithium peroxide (Li2O2, CAS 12031-80-0) is an inorganic peroxide compound of the alkali metal class, existing as a white to pale yellow powder with a density of approximately 2.31–2.36 g/cm³ . It crystallizes in a hexagonal P63/mmc structure at ambient conditions and features peroxy (O22−) anions coordinated to lithium cations [1]. The compound is non-hygroscopic, stable at ambient temperature in air, and decomposes endothermically to lithium oxide (Li2O) and oxygen upon heating [2]. Commercially, Li2O2 is available in multiple purity grades including technical grade (90%), high-purity (95%), and battery grade (≥99.9% trace metals basis) .

Lithium Peroxide Procurement: Why In-Class Alkali Metal Peroxides and Superoxides Are Not Interchangeable


Generic substitution among alkali metal peroxides (Li2O2, Na2O2) and superoxides (KO2, NaO2) is scientifically unsound due to material differences in active oxygen content, thermal decomposition thresholds, hygroscopic behavior, and crystallographic parameters [1]. Li2O2 possesses the highest theoretical active oxygen content (34.8 wt%) among all metal peroxides—approximately 1.7× that of Na2O2 (20.5 wt%)—which directly impacts oxygen yield per unit mass in closed-environment life support and chemical oxygen generation applications . Furthermore, Li2O2 is uniquely non-hygroscopic among its alkali metal peroxide analogs, whereas Na2O2 and KO2 readily absorb atmospheric moisture, altering their stoichiometry and performance characteristics during storage and handling [2]. The peroxy O–O bond length in Li2O2 (~1.56 Å at ambient pressure) differs from that in Na2O2 (~1.49 Å), correlating with distinct redox reactivity and decomposition kinetics [3]. The quantitative evidence below substantiates these differentiation claims.

Lithium Peroxide (Li2O2) Technical Evidence: Quantified Differentiation Versus Na2O2, KO2, and Li2O


Active Oxygen Content and Gravimetric CO2 Absorption Efficiency: Li2O2 vs. Na2O2 vs. LiOH

Lithium peroxide exhibits the highest theoretical active oxygen content among all metal peroxides at 34.8 wt%, a value that is approximately 1.7× greater than that of sodium peroxide (Na2O2, 20.5 wt%) . This translates directly to superior oxygen generation capacity per unit mass. In CO2 absorption applications, Li2O2 absorbs more CO2 than the same weight of lithium hydroxide (LiOH) while simultaneously releasing oxygen as a reaction co-product, a dual functionality absent in LiOH [1]. The stoichiometric reaction 2Li2O2 + 2CO2 → 2Li2CO3 + O2 yields 0.48 g of O2 per gram of Li2O2 reacted with CO2, providing both CO2 scrubbing and oxygen replenishment in a single material [2].

Closed-environment life support Chemical oxygen generation CO2 scrubbing

Thermal Decomposition Onset Temperature: Li2O2 vs. Na2O2 vs. KO2

The thermal decomposition of lithium peroxide to lithium oxide and oxygen initiates in the temperature range of 340–348°C as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) [1]. This decomposition onset is substantially lower than that of sodium peroxide, which does not undergo phase transition or decomposition until approximately 510–512°C and fully decomposes only above its 675°C melting point [2]. Potassium superoxide (KO2) exhibits an even higher thermal stability profile, remaining stable to ~400°C before decomposition. The lower decomposition temperature of Li2O2 enables more energy-efficient thermal processing for oxygen release and facilitates the preparation of high-purity Li2O via controlled thermal decomposition, a synthetic route not practically accessible with Na2O2 or KO2 at comparable temperatures [3].

Thermal stability Oxygen generation High-temperature processing

Peroxy Bond Length and Structural Parameters: Li2O2 vs. Na2O2 vs. H2O2

The peroxy O–O bond length in lithium peroxide is measured at 1.56 Å at ambient pressure and temperature within the hexagonal P63/mmc crystal structure, as determined by synchrotron X-ray diffraction and Rietveld refinement [1]. This bond length differs from that in sodium peroxide (Na2O2), which exhibits an O–O distance of approximately 1.49 Å in its hexagonal phase [2]. The longer O–O bond in Li2O2 correlates with a weaker peroxy bond and lower bond dissociation energy, contributing to its lower thermal decomposition threshold and distinct redox behavior. Under high pressure (63 GPa), the O–O distance in Li2O2 collapses to 1.48 Å, accompanied by a transition to a more ionic character [3]. These crystallographic parameters are directly relevant to predicting reactivity in solid-state reactions and electrochemical oxygen evolution kinetics.

Crystallography Bond energetics Reactivity prediction

Electrochemical Oxygen Evolution Overpotential: Li2O2 in Solid-State vs. Aprotic Li-O2 Cells

In solid-state Li-O2 cell configurations employing a Li4+xTi5O12/LiPON/LixV2O5 architecture, the oxidation (oxygen evolution) of Li2O2 initiates at an overpotential of approximately 240 mV, as measured by in situ ambient pressure X-ray photoelectron spectroscopy (APXPS) [1]. This value is substantially lower than the ~1000 mV charge overpotentials characteristic of conventional aprotic electrolyte Li-O2 cells [2]. The first OER stage in aprotic systems occurs at overpotentials <400 mV with a sloping voltage profile, while the overall charging process exhibits significantly higher overpotentials due to the insulating nature of bulk Li2O2 and parasitic electrolyte reactions [3]. The standard potential (E°) of bulk Li2O2 is 2.96 V vs. Li+/Li, with a theoretical specific energy of 3456 Wh kg−1 for the Li-O2 couple [4].

Li-air battery Oxygen evolution reaction Solid-state electrochemistry

Purity Grades and Trace Metals Specification: Battery-Grade Li2O2 vs. Technical-Grade

Commercially available lithium peroxide is supplied in distinct purity grades with quantitatively defined specifications. Battery-grade Li2O2 (Sigma-Aldrich 940194) meets a minimum purity of 99.9% as determined by trace metals analysis and is processed to a particle size passing 100-mesh openings (approximately 150 μm diameter) . In contrast, technical-grade Li2O2 is specified at 90% minimum assay . The 99.9% trace metals basis specification is critical for battery manufacturing applications where precursor impurities directly influence the purity of final lithium metal oxide cathode materials, particularly lithium-rich disordered rock salt structures . Intermediate grades at 95% purity are also commercially available for less stringent applications . This quantitative purity differentiation provides a clear procurement decision criterion based on end-use impurity tolerance.

Battery precursor Trace metals purity Material specification

Patent-Documented Chlorine Suppression in Oxygen Candles: Li2O2 Additive Specification

U.S. Patent 5,279,761 quantitatively specifies lithium peroxide as a chlorine suppressant additive in alkali metal chlorate/perchlorate oxygen-generating candle compositions. The patent claims an effective Li2O2 concentration range of 0.1% to 1.0% by weight, with an optimized narrower range of 0.1% to 0.5% by weight incorporated into the candle body [1]. This formulation suppresses residual chlorine evolution to less than 50 ppb, while maintaining carbon monoxide below 3 ppm and carbon dioxide below 1500 ppm during oxygen generation over a 13.6–30.5 minute operational period [2]. The specificity of Li2O2 for this chlorine suppression function distinguishes it from other alkali metal peroxides (Na2O2, KO2) which are not equivalently specified for this application due to differing reaction kinetics and byproduct profiles.

Chemical oxygen generation Chlorine suppression Oxygen candles

Lithium Peroxide Procurement Applications: Evidence-Based Selection Scenarios for Li2O2


Mass-Constrained Closed-Environment Life Support (Spacecraft, Submarines, Rebreathers)

Lithium peroxide's 34.8 wt% active oxygen content—the highest among all metal peroxides and 1.7× that of Na2O2 (20.5 wt%)—makes it the preferred solid oxygen source in mass-constrained environments . The stoichiometric dual functionality of CO2 absorption with simultaneous O2 release (0.48 g O2 per g Li2O2 reacted) eliminates the need for separate CO2 scrubbing and oxygen supply subsystems, reducing total system mass and complexity [1]. Unlike Na2O2 and KO2, Li2O2 is non-hygroscopic, maintaining its stoichiometric integrity during storage and handling in variable-humidity environments [2]. Procurement relevance: Specifications should prioritize active oxygen content certification and moisture exposure history.

High-Purity Lithium Metal Oxide Precursor for Battery Cathode Synthesis

Battery-grade Li2O2 with ≥99.9% trace metals purity (vs. 90% technical grade) is specified for the mechanochemical synthesis of lithium-rich disordered rock salt cathode materials . The trace metals purity of the Li2O2 precursor directly influences the purity and electrochemical performance of the final cathode product [1]. Li2O2 offers a theoretical specific capacity of 1168 mAh/g as a prelithiation agent, compared to Li2O at 1797 mAh/g; however, Li2O2 demonstrates superior compatibility with conventional electrolytes and cathode laminate slurries during processing, making it the preferred precursor despite lower theoretical capacity [2]. Procurement relevance: Trace metals certificate of analysis (CoA) is mandatory; particle size specification (~150 μm, 100 mesh) affects mechanochemical reaction kinetics.

Chlorine-Suppressed Chemical Oxygen Generation (Oxygen Candles)

In alkali metal chlorate/perchlorate oxygen candle formulations, Li2O2 is quantitatively specified at 0.1–1.0 wt% (optimally 0.1–0.5 wt%) as a chlorine suppressant additive . This addition reduces residual chlorine evolution to <50 ppb while maintaining CO <3 ppm and CO2 <1500 ppm during the 13.6–30.5 minute oxygen generation period [1]. The specificity of Li2O2 for this function is patent-validated; alternative alkali metal peroxides are not equivalently effective due to differing reaction kinetics and decomposition pathways. Procurement relevance: Weight percent accuracy within ±0.05% of specification is critical for regulatory compliance of breathable oxygen purity.

Solid-State Lithium-Air Battery Research and Development

Li2O2 is the primary discharge product in Li-O2 batteries, with a standard potential E° = 2.96 V vs. Li+/Li and a theoretical specific energy of 3456 Wh kg−1 . The oxidation of Li2O2 in solid-state cell configurations initiates at ~240 mV overpotential, substantially lower than the ~1000 mV overpotential in conventional aprotic electrolyte cells [1]. Li2O2 also exhibits the most characteristic Raman stretching mode at 798 cm−1, providing a spectroscopic marker for in situ identification of discharge products [2]. Procurement relevance: Battery-grade purity (≥99.9%) is essential to avoid parasitic reactions from trace metal contaminants; particle morphology influences discharge product distribution and cell reversibility.

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